

# 2,2,6,6-Tetramethylcyclohexanone: A Technical Guide to a Sterically Hindered Ketone

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## Compound of Interest

Compound Name: 2,2,6,6-Tetramethylcyclohexanone

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## Abstract

**2,2,6,6-Tetramethylcyclohexanone** is a fascinating molecule that serves as a cornerstone for understanding the principles of steric hindrance in organic chemistry. Its unique structure, with four methyl groups flanking the carbonyl group, profoundly influences its reactivity, making it an invaluable tool for studying reaction mechanisms and developing selective synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of **2,2,6,6-tetramethylcyclohexanone**, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in modern organic synthesis.

## Introduction

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, is a fundamental concept in chemistry. **2,2,6,6-Tetramethylcyclohexanone** stands out as a classic example of a sterically hindered ketone. The four methyl groups in the alpha-positions to the carbonyl group create a congested environment, significantly shielding the carbonyl carbon from nucleophilic attack. This steric congestion dictates the ketone's reactivity, often leading to unusual or highly selective outcomes in common carbonyl reactions. Understanding the behavior of this ketone provides critical insights for chemists aiming to control the stereochemistry and regioselectivity of their reactions, particularly in the synthesis of complex molecules relevant to drug discovery and development.

## Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **2,2,6,6-tetramethylcyclohexanone** is essential for its use in a research setting. The following tables summarize key data for the ketone and its corresponding alcohol, 2,2,6,6-tetramethylcyclohexanol.

Table 1: Physical and Chemical Properties

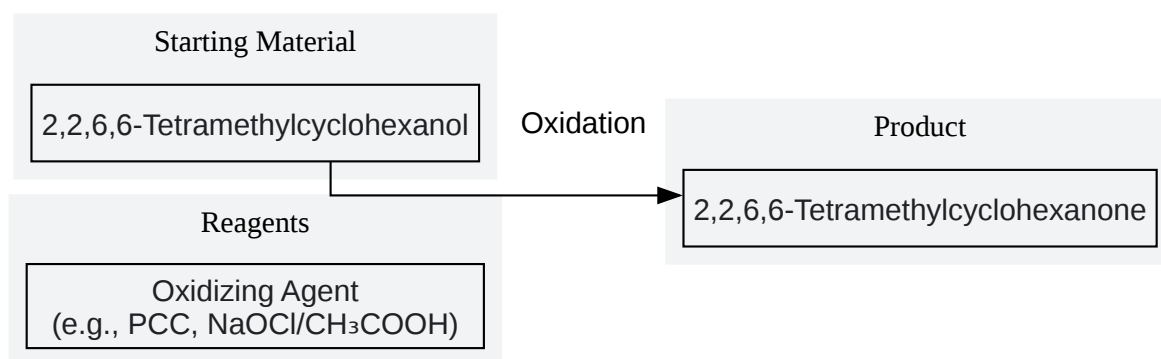
| Property          | 2,2,6,6-Tetramethylcyclohexanone        | 2,2,6,6-Tetramethylcyclohexanol      |
|-------------------|---|--------------------------------------|
| Molecular Formula | C <sub>10</sub> H <sub>18</sub> O[1][2] | C <sub>10</sub> H <sub>20</sub> O[3] |
| Molecular Weight  | 154.25 g/mol [1][4]                     | 156.27 g/mol [3]                     |
| CAS Number        | 1195-93-3[1][2]                         | 6948-41-0[3]                         |
| Boiling Point     | 63-64 °C at 15 mmHg                     | Not available                        |
| Melting Point     | 27.18 °C (estimate)                     | Not available                        |
| Density           | 0.857 g/cm <sup>3</sup>                 | Not available                        |
| Refractive Index  | 1.448                                   | Not available                        |

Table 2: Spectroscopic Data

| Spectroscopy                             | 2,2,6,6-Tetramethylcyclohexanone                    | 2,2,6,6-Tetramethylcyclohexanol                  |
|--|---|--|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | δ 1.12 (s, 12H)                                     | Not available                                    |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | δ 14.5, 25.5, 37.2, 45.2, 214.4                     | Not available                                    |
| IR (Gas Phase)                           | Carbonyl (C=O) stretch prominent.                   | O-H stretch prominent.                           |
| Mass Spectrum (EI)                       | Molecular ion peak (M <sup>+</sup> ) at m/z 154.[2] | Molecular ion peak (M <sup>+</sup> ) at m/z 156. |

## Synthesis of 2,2,6,6-Tetramethylcyclohexanone

The synthesis of **2,2,6,6-tetramethylcyclohexanone** is most commonly achieved through the oxidation of the corresponding secondary alcohol, 2,2,6,6-tetramethylcyclohexanol.



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Caption: Synthetic pathway to **2,2,6,6-tetramethylcyclohexanone**.

## Experimental Protocol: Oxidation of 2,2,6,6-Tetramethylcyclohexanol

This protocol is adapted from the general procedure for the oxidation of secondary alcohols.

Materials:

- 2,2,6,6-Tetramethylcyclohexanol
- Pyridinium chlorochromate (PCC) or Sodium hypochlorite solution (bleach) and acetic acid
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Diethyl ether (Et<sub>2</sub>O)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

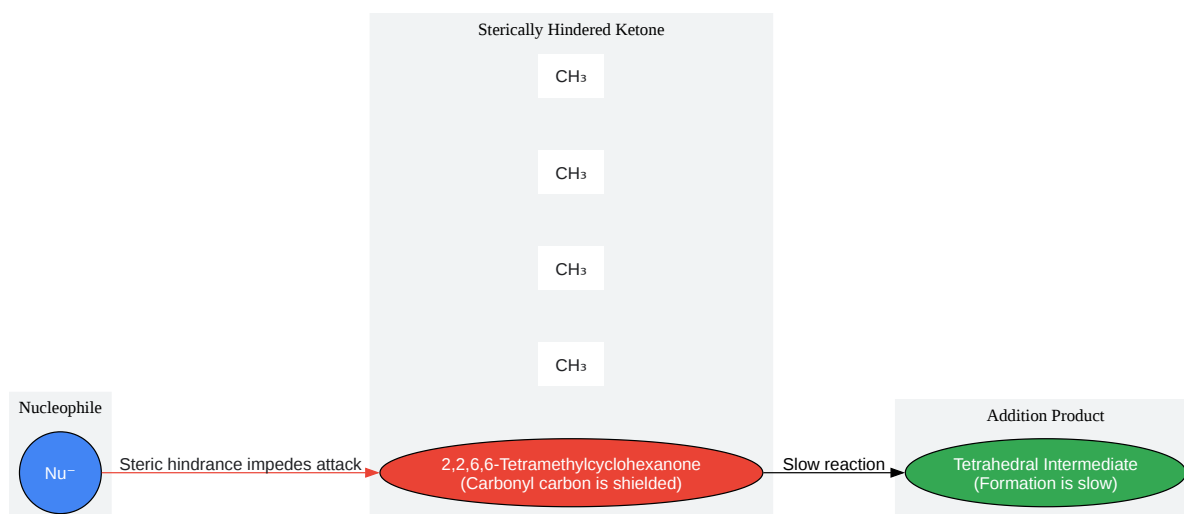
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6,6-tetramethylcyclohexanol (1.0 eq) in dichloromethane.
- **Oxidation with PCC:** To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture will turn dark. Stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
- **Alternative Green Oxidation:** Alternatively, dissolve the alcohol in acetic acid. Cool the solution in an ice bath and add sodium hypochlorite solution dropwise, maintaining the temperature below 35°C. Stir for 1-2 hours after the addition is complete.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC). If using the bleach method, neutralize the excess oxidant with sodium bisulfite solution and extract the product with diethyl ether.
- **Purification:** Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

## Reactivity and Key Reactions

The steric hindrance in **2,2,6,6-tetramethylcyclohexanone** governs its reactivity in several key classes of carbonyl reactions.

## Nucleophilic Addition Reactions

The bulky methyl groups significantly hinder the approach of nucleophiles to the carbonyl carbon. This makes nucleophilic addition reactions much slower compared to less hindered ketones like cyclohexanone.



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Caption: Steric hindrance in nucleophilic addition.

Reduction of **2,2,6,6-tetramethylcyclohexanone** with hydride reagents like sodium borohydride ( $\text{NaBH}_4$ ) is possible but proceeds slower than with unhindered ketones.

Table 3: Reduction of Cyclohexanones

| Ketone                           | Reagent           | Product                         | Relative Rate |
|----------------------------------|-------------------|---------------------------------|---------------|
| Cyclohexanone                    | NaBH <sub>4</sub> | Cyclohexanol                    | Fast          |
| 2,2,6,6-Tetramethylcyclohexanone | NaBH <sub>4</sub> | 2,2,6,6-Tetramethylcyclohexanol | Slow          |

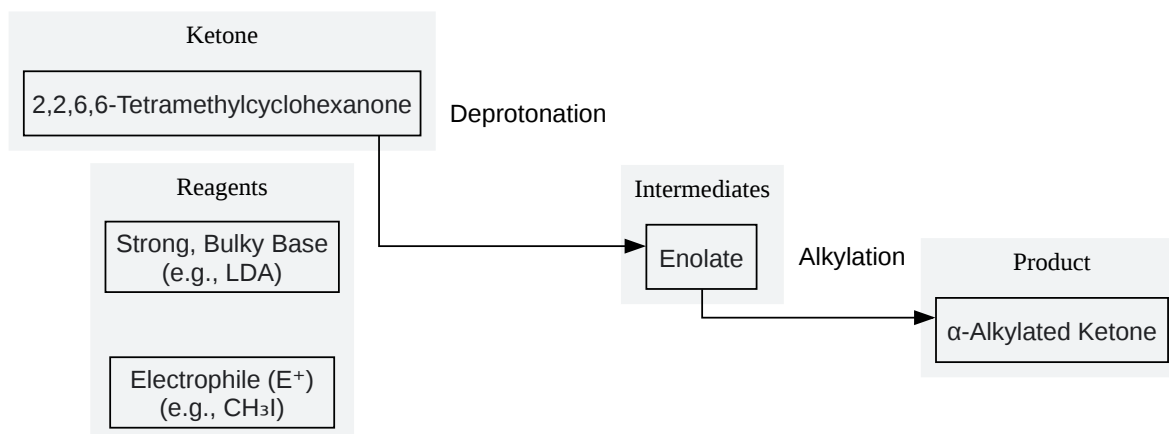
#### Experimental Protocol: Reduction with Sodium Borohydride

- Reaction Setup: Dissolve **2,2,6,6-tetramethylcyclohexanone** (1.0 eq) in methanol or ethanol in a flask and cool in an ice bath.
- Addition of NaBH<sub>4</sub>: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.
- Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours.
- Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with diethyl ether.
- Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product alcohol.

The reaction of Grignard reagents with **2,2,6,6-tetramethylcyclohexanone** is highly sensitive to the steric bulk of the Grignard reagent. Smaller Grignard reagents like methylmagnesium bromide can add to the carbonyl, but bulkier reagents may lead to enolization or no reaction.

## Enolate Formation and Alkylation

Due to the presence of alpha-protons, **2,2,6,6-tetramethylcyclohexanone** can form an enolate. However, the extreme steric hindrance around the alpha-carbons makes deprotonation challenging. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is necessary. Since both alpha-carbons are equivalent, only one enolate is formed.



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Caption: Enolate formation and alkylation workflow.

#### Experimental Protocol: Enolate Formation and Alkylation

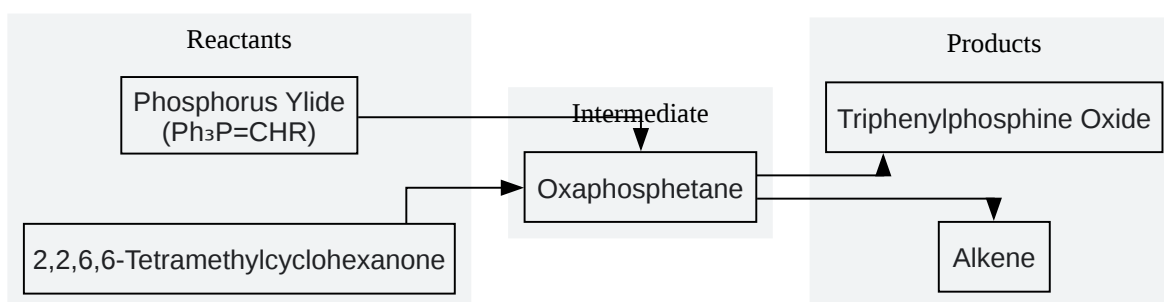
- **LDA Preparation:** In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78°C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.
- **Enolate Formation:** Slowly add a solution of **2,2,6,6-tetramethylcyclohexanone** (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir for 1-2 hours.
- **Alkylation:** Add an electrophile, such as methyl iodide (1.2 eq), to the enolate solution at -78°C and allow the reaction to slowly warm to room temperature.
- **Workup:** Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Purify the product by flash column chromatography.

Table 4: Alkylation of **2,2,6,6-Tetramethylcyclohexanone** Enolate

| Electrophile            | Product                                   | Reported Yield |
|-------------------------|---|----------------|
| Methyl triflate (MeOTf) | 2,2,6,6-Tetramethyl-2-methylcyclohexanone | 98%            |

## Wittig Reaction

The Wittig reaction provides a method to convert ketones into alkenes. With sterically hindered ketones like **2,2,6,6-tetramethylcyclohexanone**, the reaction is challenging but can be achieved, particularly with less sterically demanding ylides such as methylenetriphenylphosphorane.



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Caption: The Wittig reaction of a hindered ketone.

### Experimental Protocol: Wittig Olefination

- **Ylide Preparation:** In a flame-dried flask under an inert atmosphere, suspend methylenetriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0°C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.0 eq). Stir at room temperature for 1 hour to form the ylide.



- Reaction with Ketone: Cool the ylide solution to 0°C and slowly add a solution of **2,2,6,6-tetramethylcyclohexanone** (1.0 eq) in anhydrous THF.
- Reaction: Allow the mixture to warm to room temperature and stir overnight.
- Workup: Quench the reaction with water and extract the product with pentane.
- Purification: The triphenylphosphine oxide byproduct can be challenging to remove. Purification is typically achieved by column chromatography.

## Applications in Synthesis

While its own reactivity is limited by steric hindrance, **2,2,6,6-tetramethylcyclohexanone** and its derivatives have found important applications in organic synthesis:

- Probing Reaction Mechanisms: Its hindered nature makes it an excellent substrate to study the steric and electronic effects in carbonyl reactions.
- Precursor to TEMPO: **2,2,6,6-Tetramethylcyclohexanone** can be converted to 2,2,6,6-tetramethylpiperidine, which is the precursor to the widely used stable radical oxidant, TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).
- As a Bulky Protecting Group: The tetramethylcyclohexyl scaffold can be used to introduce a sterically demanding group in a molecule to direct subsequent reactions to other, less hindered sites.

## Conclusion

**2,2,6,6-Tetramethylcyclohexanone** is more than just a simple ketone; it is a powerful tool for chemical education and research. Its pronounced steric hindrance provides a clear and tangible example of how molecular architecture dictates chemical reactivity. For researchers in organic synthesis and drug development, a thorough understanding of the principles demonstrated by this molecule is invaluable for the rational design of synthetic routes and the development of selective chemical transformations. The data and protocols presented in this guide offer a solid foundation for further exploration and application of this unique and informative chemical compound.

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- To cite this document: BenchChem. [2,2,6,6-Tetramethylcyclohexanone: A Technical Guide to a Sterically Hindered Ketone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074775#2-2-6-6-tetramethylcyclohexanone-as-a-sterically-hindered-ketone]

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